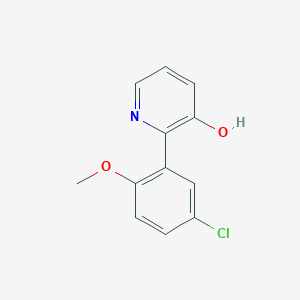
4-(2,3-Dichlorophenyl)-2-hydroxypyridine, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,3-Dichlorophenyl)-2-hydroxypyridine (2,3-DCPH) is a synthetic compound that has been studied for its potential use in a variety of scientific research applications. 2,3-DCPH is a member of the hydroxypyridine family, which is composed of compounds that contain a pyridine ring with a hydroxyl group attached to it. 2,3-DCPH is a white crystalline solid that is insoluble in water and has a melting point of 157°C. It is a valuable research tool due to its wide range of biochemical and physiological effects, as well as its ability to be synthesized in a laboratory.
科学研究应用
4-(2,3-Dichlorophenyl)-2-hydroxypyridine, 95% has a wide range of potential applications in scientific research. It has been used as a reagent in the synthesis of other compounds, as well as a substrate in the study of enzymes. It has also been used as a fluorescent probe in the study of proteins and as a model compound for the study of the metabolism of hydroxypyridines. Additionally, 4-(2,3-Dichlorophenyl)-2-hydroxypyridine, 95% has been used as a reagent in the synthesis of other compounds, such as 2-chloro-4-hydroxypyridine and 2-hydroxy-4-chloropyridine.
作用机制
The exact mechanism of action of 4-(2,3-Dichlorophenyl)-2-hydroxypyridine, 95% is not fully understood. However, it is believed that the compound acts as an inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and other compounds. Additionally, it is believed that 4-(2,3-Dichlorophenyl)-2-hydroxypyridine, 95% can act as a substrate for the enzyme aryl hydrocarbon hydroxylase, which is responsible for the metabolism of several environmental pollutants.
Biochemical and Physiological Effects
4-(2,3-Dichlorophenyl)-2-hydroxypyridine, 95% has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of certain cytochrome P450 enzymes, which can lead to changes in drug metabolism and other biochemical processes. Additionally, 4-(2,3-Dichlorophenyl)-2-hydroxypyridine, 95% has been shown to act as an antioxidant, which could potentially have beneficial effects on the body.
实验室实验的优点和局限性
The use of 4-(2,3-Dichlorophenyl)-2-hydroxypyridine, 95% in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is stable under a variety of conditions. Additionally, it has a wide range of potential applications in scientific research. However, there are also some limitations to its use. 4-(2,3-Dichlorophenyl)-2-hydroxypyridine, 95% is insoluble in water, which can make it difficult to use in some experiments. Additionally, it can be toxic if ingested or inhaled, so care must be taken to avoid exposure.
未来方向
The potential applications of 4-(2,3-Dichlorophenyl)-2-hydroxypyridine, 95% in scientific research are vast, and there are many potential future directions that could be explored. For example, further research could be conducted on the biochemical and physiological effects of 4-(2,3-Dichlorophenyl)-2-hydroxypyridine, 95%, as well as its potential use as an antioxidant. Additionally, further research could be conducted on the mechanism of action of 4-(2,3-Dichlorophenyl)-2-hydroxypyridine, 95% and its potential use as a substrate for enzymes. Finally, further research could be conducted on the synthesis of 4-(2,3-Dichlorophenyl)-2-hydroxypyridine, 95% and its potential use as a reagent in the synthesis of other compounds.
合成方法
4-(2,3-Dichlorophenyl)-2-hydroxypyridine, 95% can be synthesized in a laboratory using a variety of methods. One of the most commonly used methods is the reaction of 2,3-dichloropyridine with hydroxylamine hydrochloride. This reaction is conducted in an aqueous solution at room temperature and yields 4-(2,3-Dichlorophenyl)-2-hydroxypyridine, 95% as a white crystalline solid. Other methods of synthesis include the reaction of 2,3-dichloropyridine with sodium hydroxide or the reaction of 2,3-dichloropyridine with sodium hypochlorite.
属性
IUPAC Name |
4-(2,3-dichlorophenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO/c12-9-3-1-2-8(11(9)13)7-4-5-14-10(15)6-7/h1-6H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIPJOKGOHODJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=O)NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683024 |
Source


|
| Record name | 4-(2,3-Dichlorophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dichlorophenyl)-2-hydroxypyridine | |
CAS RN |
1261909-07-2 |
Source


|
| Record name | 4-(2,3-Dichlorophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














